molecular formula C12H18N2O B8731299 4-(5-Methyl-pyridin-2-ylamino)-cyclohexanol

4-(5-Methyl-pyridin-2-ylamino)-cyclohexanol

Cat. No. B8731299
M. Wt: 206.28 g/mol
InChI Key: TXAJRSUNYMCUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952037B2

Procedure details

A mixture of 2-Chloro-5-methyl-pyridine (0.1 g, 0.78 mmol), 4-amino-cyclohexanol (0.117 g, 0.78 mmol), Pd2(dba)3 (0.057 g, 0.0624 mmol), t-BuONa (0.262 g, 2.73 mmol) and Binap (0.076 g, 0.1248 mmol) in toluene (10 mL) was stirred at 85° C. until TLC analysis confirmed the absence of starting materials. Then the mixture was diluted with water (10 mL), and extracted with EtOAc (3×20 mL). The combined organic extracts were washed with water (5 mL) and brine (10 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by column chromatography (EtOAc:Petrol ether=1:2) to provide 4-(5-methyl-pyridin-2-ylamino)-cyclohexanol (0.06 g, yield 60%) as a solid.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
0.262 g
Type
reactant
Reaction Step One
Name
Quantity
0.076 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[NH2:9][CH:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1.C(O[Na])(C)(C)C.C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([NH:9][CH:10]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]2)=[N:3][CH:4]=1 |f:6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C
Name
Quantity
0.117 g
Type
reactant
Smiles
NC1CCC(CC1)O
Name
Quantity
0.262 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Quantity
0.076 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.057 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. until TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (5 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (EtOAc:Petrol ether=1:2)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=NC1)NC1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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